N-Nitrosothiazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

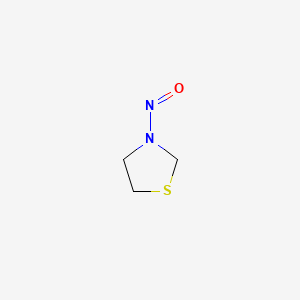

N-nitroso-1,3-thiazolidine is a nitrosamine and a member of thiazolidines.

Aplicaciones Científicas De Investigación

Carcinogenicity and Cancer Research

N-Nitrosothiazolidine has been extensively studied for its carcinogenic properties. It belongs to a class of compounds known as N-nitroso compounds, which are recognized for their potential to induce cancer in various animal models. Research indicates that NTHZ can form DNA adducts, leading to mutations that may result in tumor development.

Case Studies and Findings

- Animal Studies : In studies involving various animal species, N-nitrosamines, including NTHZ, have consistently shown carcinogenic effects. For instance, experiments demonstrated that the administration of NTHZ resulted in liver tumors in rodents, highlighting its role as a potent hepatocarcinogen .

- Mechanistic Insights : The mechanism of action involves metabolic activation of NTHZ to yield reactive intermediates that can bind to DNA, causing mutations. This process underscores the importance of understanding the biochemical pathways involved in nitrosamine-induced carcinogenesis .

Food Chemistry and Safety

This compound has been detected in various food products, particularly processed meats such as bacon. Its formation is often associated with the presence of nitrites and amines during food processing.

Data Table: NTHZ Levels in Food Products

| Food Product | Detection Method | NTHZ Levels (µg/kg) |

|---|---|---|

| Raw Bacon | HPLC | 25-50 |

| Cooked Bacon | HPLC | 10-20 |

| Smoked Sausages | GC-MS | 15-30 |

- Regulatory Concerns : The presence of NTHZ in food raises concerns about dietary exposure to carcinogenic compounds. Regulatory bodies monitor nitrosamine levels to ensure consumer safety .

Pharmacological Implications

This compound's interactions with biological systems have implications for pharmacology, particularly concerning drug metabolism and toxicity.

Inhibitory Effects

Research has shown that certain thiols can mitigate the genotoxic effects of NTHZ. For example, studies indicated that normal hepatic mechanisms could reduce the mutagenicity associated with NTHZ through detoxification processes involving thiol compounds .

Endogenous Formation and Health Risks

This compound can form endogenously within the human body from dietary precursors such as cysteine and nitrite. This endogenous formation raises questions about its role in human health and disease.

Monitoring Studies

- Urinary Biomarkers : Studies have identified urinary levels of N-nitroso compounds as potential biomarkers for assessing exposure to nitrosamines. Elevated levels of NTHZ and its metabolites have been linked to dietary habits and gastrointestinal health .

- Health Risk Assessment : Monitoring endogenous nitrosamine formation is crucial for evaluating cancer risk associated with dietary intake of precursors like nitrates and nitrites .

Propiedades

Número CAS |

73870-33-4 |

|---|---|

Fórmula molecular |

C3H6N2OS |

Peso molecular |

118.16 g/mol |

Nombre IUPAC |

3-nitroso-1,3-thiazolidine |

InChI |

InChI=1S/C3H6N2OS/c6-4-5-1-2-7-3-5/h1-3H2 |

Clave InChI |

PROHBUGJUQHONA-UHFFFAOYSA-N |

SMILES |

C1CSCN1N=O |

SMILES canónico |

C1CSCN1N=O |

Key on ui other cas no. |

73870-33-4 |

Sinónimos |

N-nitrosothiazolidine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.